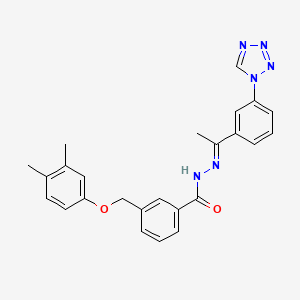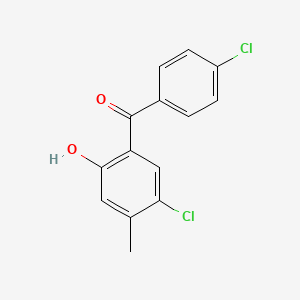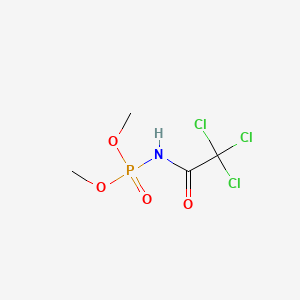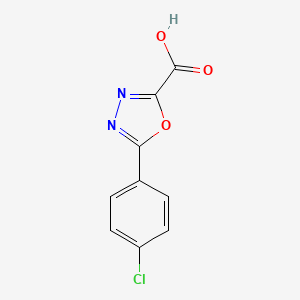![molecular formula C23H19FN4O2S B12047394 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone CAS No. 477331-51-4](/img/structure/B12047394.png)
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophényl)éthanone est un composé organique complexe qui comporte un cycle triazole, un cycle pyridine et un groupe fluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophényl)éthanone implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation du cycle triazole, suivie de l'introduction des groupes éthoxyphényle et pyridinyle. La dernière étape implique souvent la fixation du fragment fluorophényl éthanone. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle qualité afin d'assurer la cohérence et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophényl)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent conduire à la formation d'alcools ou d'amines correspondants.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs tels que le borohydrure de sodium et divers nucléophiles ou électrophiles en fonction de la substitution souhaitée. Les conditions de réaction telles que la température, le pH et le choix du solvant jouent un rôle important dans la détermination du résultat de ces réactions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de nouvelles voies.
Biologie
En recherche biologique, le composé peut être étudié pour son potentiel en tant que molécule biologiquement active. Ses interactions avec diverses cibles biologiques pourraient conduire au développement de nouveaux médicaments ou agents thérapeutiques.
Médecine
En médecine, les propriétés pharmacologiques potentielles du composé pourraient être explorées. Il peut servir de composé de départ pour le développement de nouveaux médicaments ciblant des maladies ou des affections spécifiques.
Industrie
Dans l'industrie, le composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés uniques. Son incorporation dans des polymères ou d'autres matériaux pourrait améliorer leurs performances ou leurs fonctionnalités.
Mécanisme d'action
Le mécanisme d'action de 2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophényl)éthanone implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines impliquées dans diverses voies biologiques. La structure du composé lui permet de se lier à ces cibles, modulant potentiellement leur activité et conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance or functionality.
Mécanisme D'action
The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à 2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophényl)éthanone comprennent d'autres dérivés du triazole, des composés contenant de la pyridine et des fluorophényl éthanones. Des exemples incluent :
- 2-{[4-(4-méthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophényl)éthanone
- 2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophényl)éthanone
Unicité
L'unicité de 2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophényl)éthanone réside dans sa combinaison spécifique de groupes fonctionnels. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Numéro CAS |
477331-51-4 |
|---|---|
Formule moléculaire |
C23H19FN4O2S |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C23H19FN4O2S/c1-2-30-20-11-9-19(10-12-20)28-22(17-4-3-13-25-14-17)26-27-23(28)31-15-21(29)16-5-7-18(24)8-6-16/h3-14H,2,15H2,1H3 |
Clé InChI |
JDSOTPIIQKBZCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12047315.png)



![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12047331.png)

![1-ethyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B12047354.png)




![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047390.png)
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methylbenzamide](/img/structure/B12047391.png)

